molecular formula C17H23N3O3S B2781204 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1251706-77-0

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2781204
CAS No.: 1251706-77-0
M. Wt: 349.45
InChI Key: OFYTYXOSLKKOJW-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, antibacterial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the target compound, exhibit significant immunoregulatory properties. A study highlighted the ability of certain isoxazole derivatives to modulate immune functions comparable to established immunosuppressants like cyclosporine. The activity was assessed through various assays measuring cytokine production and lymphocyte proliferation.

Key Findings:

  • The compound demonstrated inhibition of TNF-α\alpha production in human blood cultures.
  • It showed a regulatory effect on T-cell populations, enhancing the percentage of mature CD4+ and CD8+ T cells in experimental models .

2. Antibacterial Activity

The antibacterial properties of related isoxazole compounds have been extensively studied. Although specific data on the target compound's antibacterial activity is limited, structural analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Antibacterial Activity Summary:

CompoundTarget BacteriaActivity
Isoxazole Derivative AE. coliEffective at 1 mM
Isoxazole Derivative BS. aureusHigh inhibition potency
Isoxazole Derivative CP. mirabilisActive against multiple strains

These findings suggest a potential for the target compound in combating antibiotic-resistant infections .

The mechanisms underlying the biological activities of isoxazole derivatives often involve interactions with key signaling pathways and cellular processes.

Mechanistic Insights:

  • Cytokine Modulation: The compound may influence pro-inflammatory cytokines, thereby altering immune responses.
  • Cell Proliferation Inhibition: Evidence suggests that it can inhibit lymphocyte proliferation in vitro, which could be beneficial in autoimmune conditions .

Case Studies

Several studies have explored the biological activities of compounds structurally related to the target molecule:

  • Study on Immune Responses : In a model of glomerulonephritis, a related isoxazole derivative inhibited MIF-dependent pathways, reducing tissue damage and inflammation markers .
  • Antibacterial Efficacy : A comparative study demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-14(13(2)23-18-12)10-17(22)20-7-5-19(6-8-20)11-15(21)16-4-3-9-24-16/h3-4,9,15,21H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYTYXOSLKKOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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